molecular formula C15H21N3O3 B8643757 tert-butyl N-[(3S)-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate

tert-butyl N-[(3S)-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate

Cat. No. B8643757
M. Wt: 291.35 g/mol
InChI Key: BFGNRTZQQDPCPJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(3S)-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-[(3S)-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[(3S)-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-butyl N-[(3S)-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

tert-butyl N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1H-1,5-benzodiazepin-3-yl]carbamate

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-11-9-16-10-7-5-6-8-12(10)18(4)13(11)19/h5-8,11,16H,9H2,1-4H3,(H,17,20)/t11-/m0/s1

InChI Key

BFGNRTZQQDPCPJ-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC2=CC=CC=C2N(C1=O)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CNC2=CC=CC=C2N(C1=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5.0 g (18 mmol) (S)-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-carbamic acid tert-butyl ester in 80 ml of tetrahydrofuran at −75° C. 18 ml (18 mmol) of lithium bis(trimethylsilyl)amide solution (1M in tetrahydrofurane) was added. After stirring for 30 min at −75° C. the mixture was allowed to reach room temperature and 3.07 g (21.6 mmol) of methyl iodide was added. The mixture was stirred for 2.5 hours at room temperature and concentrated in vacuo. The residue was distributed between 1M NaHSO4 solution and ethyl acetate. The combined organic layers were reextracted with water and dried (MgSO4) to yield 4.95 g (94%) of (1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-carbamic acid tert-butyl ester as a white foam.
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
3.07 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 0.94 g (3.38 mmol) (S)-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-carbamic acid tert-butyl ester dissolved in 20 ml of tetrahydrofurane at −78° C., 3.4 ml of lithium bis(trimethylsilyl)amide (1N solution in tetrahydrofurane) were added. The reaction mixture was stirred for 30 minutes at −78° C. and was allowed to reach room temperature. Iodomethane was slowly added and stirring was continued for 2 hours. The reaction mixture was diluted with ethyl acetate, washed with saturated NaHSO4 solution and separated. The aqueous phase was extracted twice with ethyl acetate (2×50 ml). The combined organic layers were washed with water (2×100 ml), with brine (1×100 ml), dried over MgSO4, filtered and evaporated. The residue was purified by chromatography (heptane/ethyl acetate=7:3) to yield 0.855 g (87%) of the product as a light yellow solid.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
87%

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